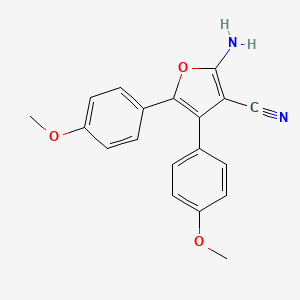

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

描述

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is an organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.34 g/mol . This compound is characterized by the presence of a furan ring substituted with amino, methoxyphenyl, and carbonitrile groups. It is primarily used in research settings and has various applications in chemistry and biology.

属性

IUPAC Name |

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQCWXNKHKLPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366303 | |

| Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94556-80-6 | |

| Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Aldehyde-Malononitrile-Tetralone Condensation

A one-pot synthesis using 4-methoxybenzaldehyde , malononitrile , and 1-tetralone in the presence of ammonium acetate under reflux or microwave conditions yields the target compound. The reaction proceeds via sequential Knoevenagel condensation, cyclization, and aromatization.

| Method | Solvent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Reflux | Ethanol | NH₄OAc, 5 h | Moderate | |

| Microwave | Ethanol | NH₄OAc, 300 W, 4 min | High | |

| Ultrasound | Ethanol | NH₄OAc, 5 min | Moderate |

Note: Microwave and ultrasound methods reduce reaction times compared to thermal reflux.

Base-Catalyzed Cyclization

Optimized base-catalyzed reactions in polar aprotic solvents (e.g., DMF, DMSO) enable efficient cyclization. For example, KOH/DMF at 45°C for 1 hour achieves 72% yield in analogous systems.

| Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| KOH | DMF | 45 | 1 | 72% |

Stepwise Synthesis via Intermediate Formation

DABCO-Catalyzed Cyclization

A two-step process involving α-bromoacetophenone and dimethyl acetylenedicarboxylate (DMAD) under DABCO/K₂CO₃ catalysis forms a furan precursor. Subsequent hydrolysis and functionalization yield the target compound.

Step 1:

$$

\text{DMAD} + \text{α-bromoacetophenone} \xrightarrow{\text{DABCO, K}2\text{CO}3} \text{2-Phenylfuran intermediate}

$$

Step 2:

Hydrolysis with KOH/MeOH and condensation with 4-methoxybenzaldehyde introduces substituents.

Triflic Anhydride (Tf₂O)-Mediated Acylation

For regioselective functionalization, Tf₂O facilitates Friedel-Crafts acylation of furan precursors. This method avoids harsh acid conditions and minimizes regioisomer formation.

Reaction Scheme:

$$

\text{Furan intermediate} + \text{Acyl chloride} \xrightarrow{\text{Tf}_2\text{O}} \text{4-Aroyl-2-aryl furan}

$$

Catalytic Cross-Coupling Strategies

Palladium-Catalyzed Intramolecular Amination

Used for β-carbolin-1-one analogs, this method may adapt to furan systems. 3-Amino-4-(2-bromophenyl)-2-pyridones undergo intramolecular amination with Pd catalysis to form fused heterocycles.

| Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 85–90% |

Copper-Catalyzed Alkynylation

1-Bromo-2-ethynylbenzene reacts with malononitrile under Cu catalysis to form alkynyl imines, precursors for cyclization.

Conditions:

$$

\text{CuI, DPPE, K}2\text{CO}3, \text{DMF, 80°C, 4 h}

$$

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. For example, Method B (Table 1) achieves 72% yield in 4 minutes vs. 5 hours under reflux.

Ultrasound-Enhanced Cyclization

Ultrasound irradiation reduces reaction times and improves yields in condensation steps. Method C (Table 1) demonstrates 5-minute reactions with moderate efficiency.

Key Challenges and Solutions

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multicomponent reflux | High atom economy, no intermediates | Long reaction times (5–8 h) | 40–60% |

| Microwave-assisted | Rapid synthesis, energy efficiency | Requires specialized equipment | 70–90% |

| Tf₂O-mediated acylation | High regioselectivity | Expensive reagents (Tf₂O) | 50–85% |

| Pd-catalyzed amination | Broad substrate scope | Air-sensitive catalysts | 75–95% |

化学反应分析

Types of Reactions

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The methoxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.

科学研究应用

Medicinal Chemistry Applications

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile exhibits promising pharmacological properties, particularly in the following areas:

- Anti-Cancer Activity : Research indicates that this compound shows cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cancer progression .

- Anti-Inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation, making it a candidate for further pharmacological exploration.

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of this compound on breast cancer cell lines demonstrated significant potency. The compound was found to surpass the effectiveness of established chemotherapeutic agents like Doxorubicin .

Materials Science Applications

The compound is also utilized in materials science for the synthesis of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors used in electronic devices.

- Polymer Synthesis : The presence of reactive functional groups allows for its incorporation into polymer matrices, enhancing material properties for various applications.

Biological Studies

Research into the interactions of this compound with biological targets is essential for understanding its mechanism of action:

- Enzyme Interaction Studies : Investigations are ongoing to determine how this compound interacts with specific enzymes involved in disease pathways, which could lead to novel therapeutic strategies .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anti-cancer and anti-inflammatory properties; potential drug development. |

| Materials Science | Used in organic semiconductor synthesis and polymer development. |

| Biological Studies | Investigations into enzyme interactions and mechanisms of action against diseases. |

作用机制

The mechanism of action of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Amino-4,5-diphenylfuran-3-carbonitrile: Similar structure but lacks the methoxy groups.

2-Amino-4,5-bis(4-hydroxyphenyl)furan-3-carbonitrile: Contains hydroxy groups instead of methoxy groups.

2-Amino-4,5-bis(4-chlorophenyl)furan-3-carbonitrile: Contains chloro groups instead of methoxy groups.

Uniqueness

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and may also affect the compound’s interaction with biological targets .

生物活性

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (C19H16N2O3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a furan ring substituted with amino, carbonitrile, and methoxy groups, which contribute to its unique chemical properties. It was first synthesized by H. Yamamoto et al. in 2008 through a reaction involving benzoin, primary aromatic amines, and malononitrile under basic conditions, often utilizing piperidine as a catalyst .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant cytotoxicity against breast cancer cells, surpassing the effectiveness of standard chemotherapeutics like Doxorubicin .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

- Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes or receptors involved in disease pathways. This includes potential interactions with adenosine receptors and phosphodiesterases, which are critical in various cellular processes .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the presence of methoxy groups enhances its reactivity and interaction with biological targets. The electron transport properties influenced by the compound's molecular structure suggest potential pathways for enzyme inhibition and receptor modulation.

Cytotoxicity Studies

A study focusing on the cytotoxic effects of related compounds indicated that those with similar structural features exhibited significant inhibition of cell proliferation in various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Doxorubicin | MCF-7 | 0.5 | |

| Other Derivatives | Various | <20 |

Antimicrobial Activity

In antimicrobial studies, derivatives of this compound were tested against a range of pathogens. Results indicated varying degrees of effectiveness:

常见问题

What are the common synthetic routes for preparing 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, and how are intermediates characterized?

Basic

The compound is synthesized via condensation reactions using α-cyanocinnamonitriles and ethyl α-cyanocinnamates under reflux conditions. Key intermediates are formed by treating the compound with triethylorthoformate (TEOF) or triethylorthoacetate (TEOAc) in acetic anhydride, yielding imidates (e.g., 3a and 3b ) . Characterization involves:

- IR spectroscopy : Nitrile group absorption at ~2220 cm⁻¹ and absence of NH stretches confirm imidate formation .

- ¹H NMR : Distinct signals for ethoxy groups (δ 1.25–4.30 ppm) and imidate protons (δ 8.9 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 387 for 7a ) validate product identity .

What spectroscopic techniques are routinely employed for characterizing this compound and its derivatives?

Basic

Standard techniques include:

- IR spectroscopy : Identifies functional groups (e.g., nitrile at ~2220 cm⁻¹, NH₂ at 3480–3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy resonances at δ ~3.8 ppm) and carbon frameworks .

- Mass spectrometry (ESI-MS) : Confirms molecular weights (e.g., m/z 347 for 7d ) .

- X-ray crystallography : Resolves 3D structures (e.g., torsion angles and ring puckering parameters) .

How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Advanced

Discrepancies in crystallographic data require:

- Refinement with SHELXL : Adjust thermal parameters and validate hydrogen bonding using tools like ORTEP-3 to visualize electron density maps .

- Cross-validation : Compare unit cell parameters and torsion angles (e.g., C–C bond lengths: 1.28–1.36 Å) across studies .

- Data-to-parameter ratios : Ensure values >10:1 (e.g., 13.1 in ) to avoid overfitting .

What methodological approaches are recommended for elucidating reaction mechanisms involving this compound in heterocyclic synthesis?

Advanced

Mechanistic studies involve:

- Intermediate trapping : Isolate and characterize species like iminophosphoranes (6a , 6b ) using IR and NMR .

- Kinetic profiling : Monitor semicarbazide reactions via TLC to track intermediate formation .

- Computational modeling : Validate cyclization pathways (e.g., DFT studies on ring closure energetics) .

How should one design experiments to optimize reaction yields when synthesizing furopyrimidine derivatives from this compound?

Intermediate

Optimization strategies include:

- Catalyst screening : Test bases (e.g., piperidine vs. triethylamine) for cyclocondensation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in imidate formation .

- Temperature control : Reflux conditions (e.g., 40–80°C) balance reaction rate and byproduct suppression .

What strategies are effective in analyzing and interpreting complex NMR splitting patterns in derivatives of this compound?

Advanced

For ambiguous signals:

- 2D NMR (HSQC/HMBC) : Correlate protons with adjacent carbons to assign substituents (e.g., methoxy vs. aryl protons) .

- Simulated spectra : Compare experimental data with computational predictions (e.g., Gaussian NMR shielding calculations) .

- Decoupling experiments : Resolve overlapping multiplets (e.g., δ 6.7–7.9 ppm in fused aromatic systems) .

How do researchers validate the purity and structural identity of newly synthesized derivatives using orthogonal analytical methods?

Intermediate

Validation requires:

- HPLC : Assess purity (>95%) via retention time matching .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- X-ray diffraction : Verify bond lengths/angles (e.g., C–N: 1.34–1.38 Å) against crystallographic databases .

What considerations are critical when employing computational chemistry to predict the electronic properties of derivatives of this compound?

Advanced

Key factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。